sodium;N-methoxy-N-methylsulfamate
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Overview
Description
Sodium;N-methoxy-N-methylsulfamate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a sodium ion and a sulfamate group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;N-methoxy-N-methylsulfamate typically involves the reaction of methoxyamine with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired sulfamate compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of reactants and the removal of products, ensuring a steady supply of the compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Sodium;N-methoxy-N-methylsulfamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamate group to an amine group.
Substitution: The sulfamate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfamates. These products have diverse applications in different fields, making this compound a valuable intermediate in chemical synthesis.
Scientific Research Applications
Sodium;N-methoxy-N-methylsulfamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfatases.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving abnormal sulfation processes.
Industry: this compound is used in the production of surfactants and detergents due to its ability to modify surface tension and enhance cleaning properties.
Mechanism of Action
The mechanism of action of sodium;N-methoxy-N-methylsulfamate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the inhibition of sulfatases, which play a role in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Sodium methoxide: Similar in that it contains a sodium ion, but differs in its reactivity and applications.
Sodium methyl stearoyl taurate: Another sodium-containing compound with surfactant properties, but with a different structure and set of applications.
Sodium sulfinate: Shares the presence of a sulfur-containing group, but differs in its chemical behavior and uses.
Uniqueness
Sodium;N-methoxy-N-methylsulfamate is unique due to its specific combination of a methoxy group and a sulfamate group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor set it apart from other similar compounds.
Properties
CAS No. |
5390-94-3 |
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Molecular Formula |
C2H6NNaO4S |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
sodium;N-methoxy-N-methylsulfamate |
InChI |
InChI=1S/C2H7NO4S.Na/c1-3(7-2)8(4,5)6;/h1-2H3,(H,4,5,6);/q;+1/p-1 |
InChI Key |
IBHKWVIGQHMDQM-UHFFFAOYSA-M |
Canonical SMILES |
CN(OC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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